Bisanhydrobacterioruberin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

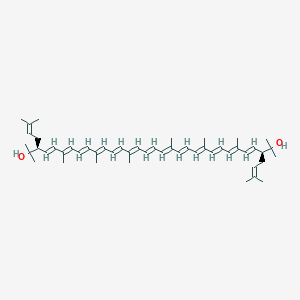

Bisanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a diol.

科学的研究の応用

Biological Activities

Antioxidant Properties

BABR exhibits remarkable antioxidant capabilities, attributed to its chemical structure, which features a high number of conjugated double bonds. Studies have shown that it possesses superior radical scavenging properties compared to other carotenoids like β-carotene. This property makes BABR a candidate for formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that BABR and its derivatives demonstrate significant antimicrobial effects against various pathogens, including multidrug-resistant bacteria. For instance, carotenoids extracted from Kocuria sp. RAM1 showed antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, which are notable for causing hospital-acquired infections . The Minimum Inhibitory Concentration (MIC) for these extracts was determined to be 250 µg/mL, highlighting their potential in wound healing applications .

Cancer Therapy

BABR has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocyte carcinoma). The mechanism involves the upregulation of pro-apoptotic genes and downregulation of oncogenes, suggesting that BABR could be integrated into therapeutic strategies against cancer .

Case Studies

Biosynthesis Insights

The biosynthesis of BABR involves specific enzymatic pathways identified in halophilic archaea such as Haloarcula japonica. Key enzymes like carotenoid 3,4-desaturase and bifunctional lycopene elongase are crucial for converting lycopene into BABR. Understanding these pathways not only aids in the production of BABR but also opens avenues for genetic engineering to enhance yield .

Potential Industrial Applications

Given its unique properties, BABR has potential applications in:

- Cosmetics : Due to its antioxidant properties, it can be used in skin care formulations to protect against UV damage and aging.

- Nutraceuticals : Its health benefits could lead to incorporation in dietary supplements aimed at enhancing immune function and reducing oxidative stress.

- Food Industry : As a natural colorant with health benefits, BABR could replace synthetic dyes in food products.

化学反応の分析

Biosynthetic Pathway of Bisanhydrobacterioruberin

BABR is synthesized via the isoprenoid pathway in halophilic archaea, primarily through the following steps:

Key Reactions:

-

Mevalonate Pathway :

-

Lycopene Formation :

-

Elongation and Cyclization :

-

Hydroxylation and Desaturation :

Enzymatic Reactions and Competitive Pathways

BABR participates in a branched metabolic network:

-

Primary Pathway : BABR → Bacterioruberin (via sequential hydration/desaturation) .

-

Competitive Pathway : Lycopene can alternatively form retinal through brp and blh genes, reducing BABR yield .

Thermodynamic Data:

Biotechnological Production

Recent advances in optimizing BABR synthesis include:

Strain Engineering:

-

Halorubrum sp. HRM-150 achieves 1.44 µg/mL BR productivity under optimal conditions .

-

Corynebacterium glutamicum has been metabolically engineered to enhance BABR yields via heterologous lyeJ expression.

Fermentation Conditions:

Structural and Functional Insights

特性

分子式 |

C50H72O2 |

|---|---|

分子量 |

705.1 g/mol |

IUPAC名 |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol |

InChI |

InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1 |

InChIキー |

YSNDIOZFQNZVGY-SOGLEDDYSA-N |

異性体SMILES |

CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C |

正規SMILES |

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。